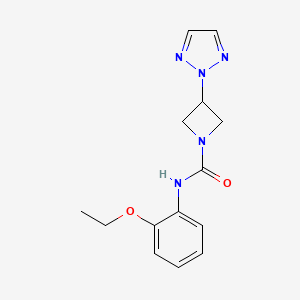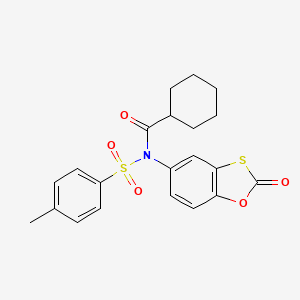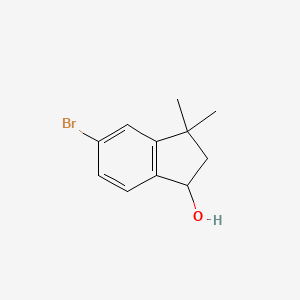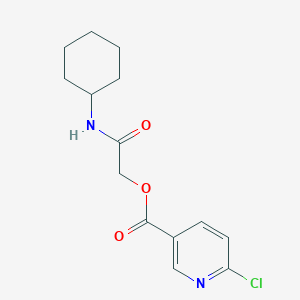
(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone is a complex organic molecule featuring multiple functional groups, including a fluoropyrimidine, a pyrrolidine, and a quinoxaline moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Fluoropyrimidine Moiety: This can be achieved through the fluorination of a pyrimidine derivative using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and carbonyl compounds, often using catalysts such as palladium or copper.
Coupling Reactions: The final step involves coupling the fluoropyrimidine and pyrrolidine intermediates with a quinoxaline derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale reactors with automated monitoring systems.
化学反应分析
Types of Reactions
(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon (Pd/C) can convert ketones to alcohols or reduce double bonds.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with Pd/C, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound is used in studies exploring enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, aiding in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone involves its interaction with specific molecular targets:
DNA Interaction: The fluoropyrimidine moiety can intercalate into DNA, disrupting replication and transcription processes.
Enzyme Inhibition: The compound may inhibit enzymes involved in nucleotide synthesis, thereby exerting cytotoxic effects on rapidly dividing cells.
相似化合物的比较
Similar Compounds
- (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone
- (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(benzofuran-2-yl)methanone
Uniqueness
Compared to similar compounds, (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone is unique due to the presence of the quinoxaline moiety, which may enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties.
属性
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O2/c18-11-7-20-17(21-8-11)25-12-5-6-23(10-12)16(24)15-9-19-13-3-1-2-4-14(13)22-15/h1-4,7-9,12H,5-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAVCMRKEOXBFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2749081.png)


![3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide](/img/structure/B2749090.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2749092.png)
![2-[4-(2H-1,3-benzodioxol-5-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2749095.png)



![1-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(PROP-2-EN-1-YL)THIOUREA](/img/structure/B2749100.png)

![6'-fluoro-1'-methyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2749102.png)

